

# Assessing the Long-Term Survival Benefits of Antineoplaston A10 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Antineoplaston A10, a component of the investigational Antineoplaston therapy developed by Dr. Stanislaw Burzynski, has been a subject of debate and ongoing research for several decades.[1][2] This guide provides a comparative analysis of the long-term survival benefits of Antineoplaston A10 therapy against standard-of-care treatments for specific pediatric brain tumors, namely high-grade gliomas (including diffuse intrinsic pontine glioma - DIPG) and primitive neuroectodermal tumors (PNETs). The information is compiled from published clinical trial data and peer-reviewed literature to offer an objective resource for the scientific community.

### **Quantitative Data Summary**

The following tables summarize the long-term survival and response rates observed in Phase II clinical trials of **Antineoplaston A10** therapy conducted at the Burzynski Clinic, alongside data from studies on standard-of-care treatments for comparable patient populations. It is important to note that direct comparisons are challenging due to differences in study design, patient populations, and eras of treatment.

Table 1: Comparison of Outcomes in Pediatric High-Grade Glioma (including DIPG)



| Treatment<br>Modality                 | Study<br>Population                            | Overall<br>Survival<br>(OS)                          | Progressio<br>n-Free<br>Survival<br>(PFS) | Objective<br>Response<br>Rate (ORR) | Citation(s) |
|---------------------------------------|------------------------------------------------|------------------------------------------------------|-------------------------------------------|-------------------------------------|-------------|
| Antineoplasto<br>n A10 & AS2-<br>1    | Recurrent<br>Pediatric<br>DIPG (n=17)          | 1-year:<br>29.4%, 2-<br>year: 11.8%,<br>5-year: 5.9% | 6-month:<br>35.3%                         | CR: 6%, PR:<br>23.5%                | [3]         |
| Antineoplasto<br>n A10 & AS2-<br>1    | Pediatric High-Grade Glioma (n=15, recurrent)  | 1-year:<br>33.3%                                     | 6-month:<br>47%                           | CR: 13%,<br>PR: 13%                 | [4]         |
| Standard of<br>Care (COG<br>ACNS0126) | Newly Diagnosed Pediatric HGG (n=90)           | 3-year: 22%                                          | 3-year: 11%                               | Not Reported                        | [5][6]      |
| Standard of<br>Care (COG<br>ACNS0423) | Newly<br>Diagnosed<br>Pediatric<br>HGG (n=108) | Significantly improved vs. ACNS0126                  | 1-year: 49%                               | Not Reported                        | [4][7][8]   |
| Standard of<br>Care (CCG-<br>945)     | Pediatric<br>HGG (<3<br>years old,<br>n=49)    | 10-year:<br>37.5%                                    | 10-year: 29%                              | Not Reported                        | [6][9]      |
| Standard of<br>Care (CCG-<br>945)     | Pediatric<br>HGG (3-6<br>years old,<br>n=34)   | 10-year: 36%                                         | 10-year: 35%                              | Not Reported                        | [6][9]      |

CR: Complete Response, PR: Partial Response

Table 2: Comparison of Outcomes in Pediatric Primitive Neuroectodermal Tumors (PNETs)



| Treatment<br>Modality         | Study<br>Population                           | Overall<br>Survival (OS) | Objective<br>Response<br>Rate (ORR) | Citation(s) |
|-------------------------------|-----------------------------------------------|--------------------------|-------------------------------------|-------------|
| Antineoplaston<br>A10 & AS2-1 | High-Risk<br>Pediatric PNETs<br>(n=13)        | >5-year: 46%             | CR: 23%, PR:<br>8%                  | [1]         |
| Standard of Care              | Pediatric Pineoblastoma (PNET subtype) (n=23) | 5-year: 81%              | Not Reported                        |             |
| Standard of Care              | Non-Pineal<br>Supratentorial<br>PNETs (n=37)  | 5-year: 44%              | Not Reported                        | _           |

CR: Complete Response, PR: Partial Response

# Experimental Protocols Antineoplaston A10 and AS2-1 Therapy

The administration of **Antineoplaston A10** and AS2-1, as reported in Dr. Burzynski's Phase II trials, follows a structured protocol.

- Administration: The therapy is typically administered intravenously via a central line and a
  programmable infusion pump.[10] Doses are administered every four hours, six times a day.
  [11]
- Dosage: The dosage is escalated to the highest tolerable or effective dose. For pediatric patients, the average dosage of Antineoplaston A10 has been reported as approximately 10.3 g/kg/day to 11.64 g/kg/day, and Antineoplaston AS2-1 at around 0.38 g/kg/day to 0.45 g/kg/day.[1]
- Treatment Duration: Treatment continues until a complete or partial response is documented, and for a period of at least eight months thereafter.[11]



 Monitoring: Patients are monitored for clinical response and toxicity, with imaging studies such as MRI performed at regular intervals (e.g., every 8 weeks) to assess tumor response.
 [11]

### Standard-of-Care for Pediatric High-Grade Glioma (Example: COG ACNS0423)

The Children's Oncology Group (COG) protocol ACNS0423 represents a standard approach for newly diagnosed pediatric high-grade gliomas.

- Initial Treatment: The protocol begins with maximal safe surgical resection of the tumor.[7][8]
- Chemoradiotherapy: Following surgery, patients undergo involved-field radiotherapy concurrently with oral temozolomide.[7][8]
- Adjuvant Chemotherapy: After the completion of radiotherapy, patients receive up to six cycles of adjuvant chemotherapy consisting of lomustine and temozolomide.[7][8]
- Monitoring: Patients are followed with regular clinical and imaging assessments to monitor for disease progression and treatment-related toxicity.[12]

# Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of Antineoplaston A10

Antineoplaston A10 is a formulation of phenylacetylglutamine (PG).[4] It is proposed to act as a molecular switch, influencing cellular signaling pathways that are often dysregulated in cancer. The primary mechanism is believed to involve the inhibition of the Ras signaling pathway.[13][14] By inhibiting Ras, Antineoplaston A10 may interfere with downstream signaling cascades, including the Raf/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and growth.[15][16]





Click to download full resolution via product page

Proposed mechanism of **Antineoplaston A10** action.

### Experimental Workflow: Comparative Clinical Trial Design

A robust assessment of any new therapy requires a well-designed clinical trial. The following diagram illustrates a generalized workflow for a randomized controlled trial comparing an investigational agent like **Antineoplaston A10** to a standard-of-care regimen.





Click to download full resolution via product page

Generalized workflow for a comparative clinical trial.



#### Conclusion

The data on **Antineoplaston A10** therapy, primarily from single-institution Phase II trials, suggest some activity in heavily pre-treated pediatric patients with high-grade gliomas and PNETs. However, the lack of large-scale, randomized controlled trials makes it difficult to definitively assess its long-term survival benefits compared to established standard-of-care regimens.[11] The scientific community has raised concerns regarding the methodology of the studies conducted on Antineoplastons.[9] Standard-of-care therapies, developed through multi-institutional, peer-reviewed clinical trials, remain the benchmark for treatment. Further rigorous, independent, and well-designed clinical trials are necessary to validate the efficacy and safety of **Antineoplaston A10** therapy and to determine its potential role, if any, in the treatment of pediatric brain tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Treating cancer with antineoplaston therapy: What to know [medicalnewstoday.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide in the treatment of high-grade gliomas in children: a report from the Children's Oncology Group PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Phase 2 study of concurrent radiotherapy and temozolomide followed by temozolomide and lomustine in the treatment of children with high-grade glioma: a report of the Children's Oncology Group ACNS0423 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencebasedmedicine.org [sciencebasedmedicine.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



- 11. thebraintumourcharity.org [thebraintumourcharity.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Antineoplaston A10 | Endogenous Metabolite | Ras | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Long-Term Survival Benefits of Antineoplaston A10 Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666055#assessing-the-long-term-survival-benefits-of-antineoplaston-a10-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com